molecular formula C8H14O4 B7880804 4-butoxy-4-oxobutanoic acid CAS No. 5150-93-6

4-butoxy-4-oxobutanoic acid

Cat. No.: B7880804
CAS No.: 5150-93-6
M. Wt: 174.19 g/mol
InChI Key: OGYSYXDNLPNNPW-UHFFFAOYSA-N
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Description

4-butoxy-4-oxobutanoic acid, also known as butyl hydrogen succinate, is an organic compound with the molecular formula C8H14O4. It is an ester derived from butanedioic acid (succinic acid) and butanol. This compound is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-butoxy-4-oxobutanoic acid, is typically synthesized through the esterification of butanedioic acid with butanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often involve heating the mixture under reflux to facilitate the esterification process. The general reaction is as follows:

Butanedioic acid+ButanolAcid CatalystButanedioic acid, monobutyl ester+Water\text{Butanedioic acid} + \text{Butanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Butanedioic acid+ButanolAcid Catalyst​Butanedioic acid, monobutyl ester+Water

Industrial Production Methods

In industrial settings, the esterification process is optimized for higher yields and efficiency. The use of continuous reactors and advanced catalysts, such as ion-exchange resins, can enhance the production process. Additionally, the removal of water during the reaction can shift the equilibrium towards the formation of the ester, increasing the overall yield.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-4-oxobutanoic acid, undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to butanedioic acid and butanol in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to butanediol using reducing agents such as lithium aluminum hydride.

    Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

Major Products Formed

    Hydrolysis: Butanedioic acid and butanol.

    Reduction: Butanediol.

    Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

4-butoxy-4-oxobutanoic acid, has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of metabolic pathways involving succinic acid derivatives.

    Medicine: Investigated for its potential use in drug delivery systems and as a plasticizer in pharmaceutical formulations.

    Industry: Utilized as a plasticizer in the production of polymers and resins, and as a solvent in coatings and adhesives.

Mechanism of Action

The mechanism of action of butanedioic acid, monobutyl ester, involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to butanedioic acid, which is a key intermediate in the citric acid cycle. This cycle is crucial for energy production in cells. The ester can also act as a plasticizer, modifying the physical properties of polymers by reducing their glass transition temperature and increasing their flexibility.

Comparison with Similar Compounds

Similar Compounds

    Butanedioic acid, dimethyl ester: Another ester of butanedioic acid, used in similar applications but with different physical properties.

    Butanedioic acid, diethyl ester: Similar to the monobutyl ester but with two ethyl groups instead of one butyl group.

    Butanedioic acid, dibutyl ester: Contains two butyl groups, used as a plasticizer and solvent.

Uniqueness

4-butoxy-4-oxobutanoic acid, is unique due to its specific balance of hydrophobic and hydrophilic properties, making it suitable for applications where moderate solubility in both water and organic solvents is required. Its ability to act as a plasticizer and its role in biological systems further distinguish it from other esters of butanedioic acid.

Properties

IUPAC Name

4-butoxy-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-2-3-6-12-8(11)5-4-7(9)10/h2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYSYXDNLPNNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871114
Record name Butanedioic acid, 1-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5150-93-6
Record name Butyl succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5150-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, 1-butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005150936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 1-butyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanedioic acid, 1-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanedioic acid, 1-butyl ester
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